molecular formula C10H14N4O2 B1478649 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1861761-59-2

2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1478649
CAS No.: 1861761-59-2
M. Wt: 222.24 g/mol
InChI Key: SJPKHOIBFAMQCL-UHFFFAOYSA-N
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Description

“2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound used in scientific research for various applications, including drug development and medicinal chemistry studies. It is a versatile compound that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, involves numerous methods. One of the methods includes the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “this compound” is 1S/C11H15N3O2/c12-9-2-5-14 (5-3-9)11-12-6-9 (7-13-11)10 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

Synthesis and Characterization

One area of application involves the synthesis and characterization of compounds for potential biosensing and biomedical applications. For instance, ruthenium(II) dicarbonyl complexes containing pyrimidine ligands, similar in structure to 2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid, have been developed. These complexes, attached to peptide nucleic acid monomers, show stability under physiological conditions and exhibit photoinduced CO release, highlighting their potential as photoactivated carbon monoxide-releasing molecules (PhotoCORMs) for therapeutic applications (Bischof et al., 2013).

Chemical Libraries and Drug Discovery

Another significant application is in the field of drug discovery, where derivatives of pyrimidine compounds are evaluated for their therapeutic potential. Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been studied as ASK1 inhibitors, demonstrating broad potential utility in treating conditions such as osteoarthritis and neuropathic pain (Norman, 2012).

Molecular Interactions and Crystal Engineering

Research into molecular interactions and crystal engineering utilizes compounds with pyrimidine units to understand hydrogen bonding patterns and supramolecular arrangements. Studies on cocrystals involving carboxylic acids and pyrimidine derivatives have shed light on the hydrogen bonding capabilities of these molecules, providing insights into their potential applications in designing materials with specific properties (Rajam et al., 2018).

Radiolabeling and Imaging

In the development of imaging agents for positron emission tomography (PET), pyrimidine derivatives have been synthesized and radiolabeled for potential use in visualizing biological targets. For example, a pyrazolo[1,5-a]pyrimidine derivative has been prepared for imaging the IRAK4 enzyme in neuroinflammation, showcasing the adaptability of pyrimidine chemistry in creating diagnostic tools (Wang et al., 2018).

Peptidomimetics and Unnatural Amino Acids

The utility of pyrimidine derivatives extends to the synthesis of peptidomimetics and unnatural amino acids. 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid, has been used as a building block for peptidomimetics, demonstrating the role of pyrimidine derivatives in expanding the toolkit for peptide and protein engineering (Bissyris et al., 2005).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, is an important task of modern organic chemistry . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKHOIBFAMQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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